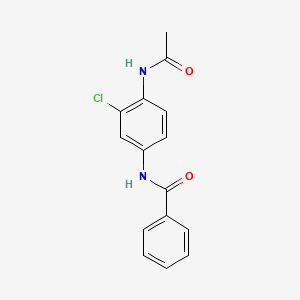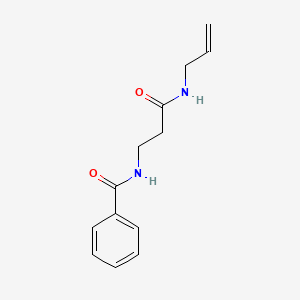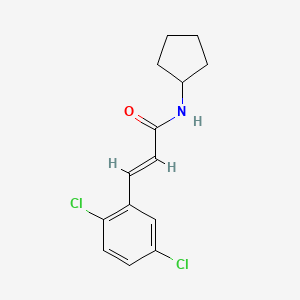
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide, also known as MI-503, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound has been shown to inhibit the activity of several proteins involved in cancer cell proliferation, making it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide involves the inhibition of several proteins involved in cancer cell proliferation. Specifically, this compound has been shown to bind to the active site of the proteasome subunit PSMB5, leading to the inhibition of its activity. Additionally, 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide has been shown to inhibit the activity of the transcription factor c-Myc, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide has been shown to have several biochemical and physiological effects. In particular, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide is its specificity for the proteasome subunit PSMB5 and the transcription factor c-Myc, which are both involved in cancer cell proliferation. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for the development of new cancer therapies. However, one of the main limitations of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide. One potential application of this compound is in the development of new cancer therapies, particularly for the treatment of cancers that are resistant to current treatments. Additionally, further studies are needed to explore the potential side effects of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide and to optimize its pharmacokinetics for use in vivo. Finally, the development of new analogs of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide may lead to the discovery of even more potent inhibitors of cancer cell proliferation.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide involves several steps, including the reaction of 3-bromo-2-methyl-1H-indole with pyridine-3-carboxaldehyde, followed by the addition of an amine group and subsequent deprotection. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide has been extensively studied for its potential applications in cancer research. In particular, this compound has been shown to inhibit the activity of several proteins involved in cancer cell proliferation, including the transcription factor c-Myc and the proteasome subunit PSMB5. These findings have led to the development of several preclinical studies exploring the use of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide in cancer therapy.
Propriétés
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-15(13-6-2-3-7-14(13)19-11)16(20)18-10-12-5-4-8-17-9-12/h2-9,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTIVWPXKXQNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)

![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)


![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)

![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)


